molecular formula C16H16O3 B2925796 4-[Dimethoxy(phenyl)methyl]benzaldehyde CAS No. 270260-41-8

4-[Dimethoxy(phenyl)methyl]benzaldehyde

Cat. No.: B2925796
CAS No.: 270260-41-8
M. Wt: 256.301
InChI Key: BXLJILFVUJCHSR-UHFFFAOYSA-N
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Description

4-[Dimethoxy(phenyl)methyl]benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core with a para-substituted dimethoxyphenylmethyl group. The structure consists of a benzaldehyde ring (C₆H₅CHO) linked at the 4-position to a methyl group bearing a phenyl ring substituted with two methoxy groups. This configuration imparts unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-[dimethoxy(phenyl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJILFVUJCHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Dimethoxy(phenyl)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[Dimethoxy(phenyl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Dimethoxy(phenyl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Dimethoxy(phenyl)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituted benzaldehydes exhibit varying reactivity and physical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Key Properties
4-[Dimethoxy(phenyl)methyl]benzaldehyde 4-(dimethoxyphenylmethyl) C₁₆H₁₆O₃ High lipophilicity due to bulky aromatic substituent; electron-rich aldehyde group
4-Hydroxybenzaldehyde 4-hydroxy C₇H₆O₂ Polar, hydrogen-bonding capability; lower Log P (~1.1)
3,4-Dimethoxybenzaldehyde 3,4-dimethoxy C₉H₁₀O₃ Enhanced electron density; moderate solubility in polar solvents
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-difluoromethoxy, 3-methoxy C₈H₆F₂O₃ Lower Log S (-2.7); moderate BBB permeability
4-(Bromomethyl)benzaldehyde 4-bromomethyl C₈H₇BrO Reactive electrophilic site (bromomethyl); safety concerns due to toxicity

Key Observations :

  • Electronic Effects : The dimethoxyphenylmethyl group in the target compound donates electron density via methoxy groups, increasing the aldehyde's nucleophilicity compared to electron-withdrawing substituents (e.g., bromomethyl).
  • Steric Bulk : The bulky dimethoxyphenylmethyl group may hinder reactions requiring planar transition states (e.g., Claisen-Schmidt condensations), unlike smaller substituents like hydroxy or methoxy.
  • Lipophilicity : Higher Log P compared to polar analogs (e.g., 4-hydroxybenzaldehyde), suggesting better membrane permeability.

Biological Activity

4-[Dimethoxy(phenyl)methyl]benzaldehyde, a compound with the chemical formula C11H14O3, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound can be synthesized through various organic reactions, often involving the use of dimethyl sulfate and phenylacetic acid derivatives. The compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, making it significant in both medicinal chemistry and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. For instance, it has been suggested that this compound may inhibit specific enzyme activities associated with cancer progression and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve inhibition of key metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including prostate cancer cells. The compound's ability to inhibit aldehyde dehydrogenases (ALDHs), which are often overexpressed in tumors, has been particularly noted. ALDH inhibition is associated with reduced tumor cell viability and enhanced sensitivity to chemotherapeutic agents .

Case Study: Prostate Cancer Cell Lines

A study evaluated the effects of this compound on prostate cancer cell lines (DU145 and LNCaP). The results indicated that the compound reduced cell viability in a dose-dependent manner, with IC50 values ranging from 47 to 61 µM. This suggests that it could serve as a potential lead compound for further development in cancer therapy .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects on non-target cells. Therefore, further studies are necessary to establish a comprehensive safety profile before clinical applications can be pursued .

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